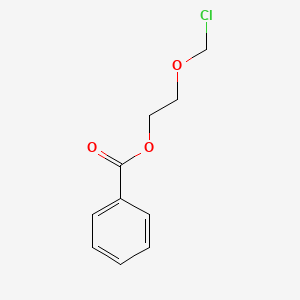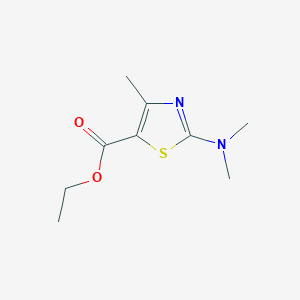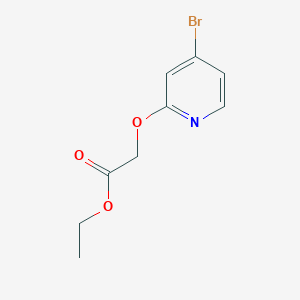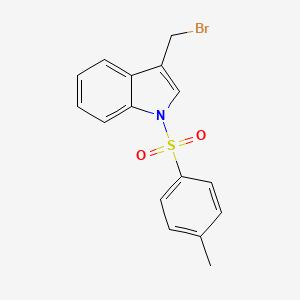
BFCAs-1
Vue d'ensemble
Description
Les agents chélateurs bifonctionnels, tels que les BFCAs-1, sont des molécules qui contiennent deux parties distinctes : une unité de chélation métallique forte et un groupe fonctionnel réactif. Ces agents sont conçus pour former des liaisons covalentes stables avec diverses molécules réactives, telles que les amines, les thiols et les alcools, tandis que la partie chélatante coordonne un ion métallique . Les this compound sont largement utilisés en chimie, en biologie et en médecine, en particulier dans les techniques d’imagerie diagnostique telles que l’IRM, la SPECT et la TEP .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Les agents chélateurs bifonctionnels sont généralement préparés par synthèse en plusieurs étapes, impliquant souvent des stratégies de protection-déprotection en raison du grand nombre de groupes fonctionnels impliqués . Les enzymes hydrolytiques, avec leur chimiosélectivité unique, ont été utilisées pour préparer les BFCAs-1 à partir de plateformes de ligands bien connues . La synthèse implique généralement les étapes suivantes :
Formation de l’unité chélatante : Cette étape implique la synthèse d’une structure polyamino polycarboxylique.
Introduction du groupe fonctionnel réactif : Cette étape implique l’addition d’un groupe fonctionnel qui peut réagir avec des amines, des thiols ou des alcools.
Méthodes de production industrielle
La production industrielle des this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend souvent :
Réacteurs discontinus ou à écoulement continu : Ces réacteurs sont utilisés pour contrôler les conditions réactionnelles telles que la température, la pression et la durée de réaction.
Techniques de purification : Des techniques telles que la cristallisation, la distillation et la chromatographie sont utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Les BFCAs-1 subissent divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents états d’oxydation de l’ion métallique.
Réduction : Les réactions de réduction peuvent convertir l’ion métallique à un état d’oxydation inférieur.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Tels que le peroxyde d’hydrogène et le permanganate de potassium.
Agents réducteurs : Tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium.
Réactifs de substitution : Tels que les amines, les thiols et les alcools.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent :
Complexes métalliques : Formés par la coordination de la partie chélatante avec des ions métalliques.
Adduits covalents : Formés par la réaction du groupe fonctionnel avec des molécules réactives.
Applications de la recherche scientifique
Les this compound ont un large éventail d’applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
BFCAs-1 has a broad range of scientific research applications, including:
Mécanisme D'action
Le mécanisme d’action des BFCAs-1 implique la coordination de la partie chélatante avec un ion métallique pour former un complexe stable. Le groupe fonctionnel réactif forme ensuite une liaison covalente avec une molécule cible, telle qu’un anticorps ou un peptide . Cette double fonctionnalité permet aux this compound de marquer les molécules d’intérêt avec des ions métalliques, ce qui facilite leur détection et leur analyse dans diverses applications .
Comparaison Avec Des Composés Similaires
Les BFCAs-1 sont uniques par rapport aux autres composés similaires en raison de leur structure polyamino polycarboxylique, qui offre une stabilité et une efficacité élevées dans la chélation des ions métalliques . Les composés similaires comprennent :
Chélateurs à base d’EDTA : L’acide éthylènediaminetétraacétique (EDTA) est un chélateur classique utilisé dans diverses applications.
Chélateurs à base de DTPA : L’acide diéthylènetriaminepentaacétique (DTPA) est un autre chélateur largement utilisé.
Chélateurs à base de DOTA : L’acide 1,4,7,10-tétraazacyclododécane-1,4,7,10-tétraacétique (DOTA) est connu pour sa grande stabilité et est utilisé en imagerie médicale.
Les this compound se distinguent par leur capacité à former des liaisons covalentes stables avec un large éventail de molécules réactives, ce qui les rend très polyvalents et efficaces dans diverses applications scientifiques et industrielles .
Propriétés
IUPAC Name |
tert-butyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H60N4O8/c1-29(2,3)41-25(37)21-33-13-15-34(22-26(38)42-30(4,5)6)17-19-36(24-28(40)44-32(10,11)12)20-18-35(16-14-33)23-27(39)43-31(7,8)9/h13-24H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYNJWTYDHZUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H60N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585531-74-4 | |
| Record name | Tetra-tert-Butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK2QAF2ZJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Hydroxy-2-[4-(benzyloxy)phenyl]acetonitrile](/img/structure/B3273237.png)



![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3273264.png)





